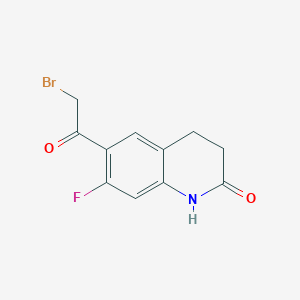

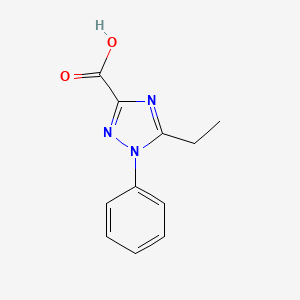

5-ethyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

説明

5-Ethyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid is a derivative of 1,2,4-triazole . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been a subject of interest in many studies . A mild universal method for the synthesis of derivatives of 5-substituted 1H-1,2,4-triazole-3-carboxylic acids from a single precursor, ethyl β-N-Boc-oxalamidrazone, has been proposed . This method was applied for the parallel synthesis of a library of 1H-1,2,4-triazole-3-carboxamides with heterocyclic substituents at position 5 .Molecular Structure Analysis

Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1,2,3-triazole and 1,2,4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis

The main method for the synthesis of derivatives of 5-substituted 1,2,4-triazole-3-carboxylic acids is thermal cyclization of β-acylamidrazones . Product yields are usually low, especially for labile β-acyl groups, which is not surprising, since the cyclization temperature usually exceeds 140°C .科学的研究の応用

Synthetic Chemistry and Drug Development 5-ethyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid, like other triazole derivatives, is part of a class of five-membered heterocyclic compounds that hold significant importance in the development of new drugs due to their diverse biological activities. The versatility in their structural variations allows the development of new chemical entities and pharmaceuticals with a broad range of therapeutic potentials. The preparation and synthesis of these compounds are crucial for developing prototypes to address newly discovered diseases and combating increasing resistance in bacteria. The importance of exploring new, more efficient synthesis methods that adhere to principles of green chemistry and sustainability is emphasized (Ferreira et al., 2013).

Reactivity and Pharmacological Activity The reactivity of 1,2,4-triazole-3-thione derivatives is another area of interest, with significant antioxidant and antiradical activity. These compounds, including variations like 5-R-5R1-3-heteryltio-1,2,4-triazoles, have shown promising pharmacological activities and are comparable to biogenic amino acids such as cysteine, which has a free SH-group in its structure (Kaplaushenko, 2019).

Biological Features and Applications The chemical modeling of 1,2,4-triazoles and their derivatives presents a significant field of study due to their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The identification of new compounds among these derivatives with pronounced biological activities against specific bacteria and fungi has been an area of active research, indicating the compound's potential in developing new therapeutic agents (Ohloblina, 2022).

Material Science and Industrial Applications Derivatives of 1,2,4-triazole are not only crucial in pharmaceuticals but also hold importance in engineering, metallurgy, and agriculture. Their applications span from optical materials, photosensitizers, coloring agents, antioxidants, to additives for fuels and oils. The synthesis and study of the physico-chemical properties of these derivatives are essential due to their applications in various industrial fields, proving the class of compounds to be versatile and valuable (Parchenko, 2019).

将来の方向性

The future directions for the study of 5-ethyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid and its derivatives could include further exploration of their synthesis methods, investigation of their physical and chemical properties, and comprehensive evaluation of their safety and hazards. Additionally, more research could be conducted to understand their mechanism of action and potential applications in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .

作用機序

Target of Action

The primary targets of 5-ethyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid It’s known that triazole compounds, which include this compound, are capable of binding in the biological system with a variety of enzymes and receptors .

Mode of Action

The mode of action of This compound involves interaction with its targets. The adsorption of these inhibitors takes place via nitrogen, oxygen, and sulfur groups, multiple bonds, and aromatic rings in the structure of organic inhibitors .

Biochemical Pathways

The specific biochemical pathways affected by This compound It’s known that triazole compounds can have broad-spectrum biological activities .

Result of Action

The molecular and cellular effects of the action of This compound It’s known that triazole compounds can have broad-spectrum biological activities .

Action Environment

The action, efficacy, and stability of This compound can be influenced by several environmental factors such as solution temperature, exposure time, electronic structure of the inhibitor molecules, the nature of the electrolyte, and the size of the charge on the metal .

特性

IUPAC Name |

5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-9-12-10(11(15)16)13-14(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEYFUIBSCBRKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

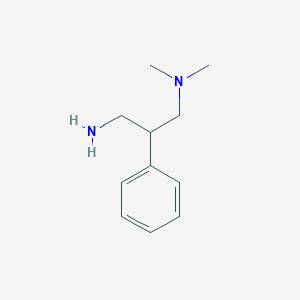

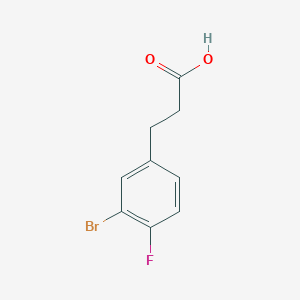

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

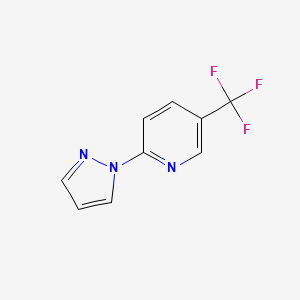

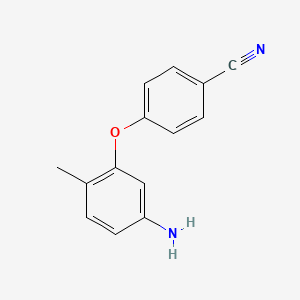

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B1371075.png)

![[6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine](/img/structure/B1371077.png)

![5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid](/img/structure/B1371095.png)